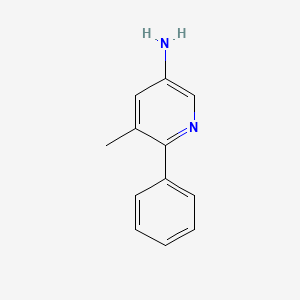

5-Methyl-6-phenylpyridin-3-amine

説明

Synthesis Analysis

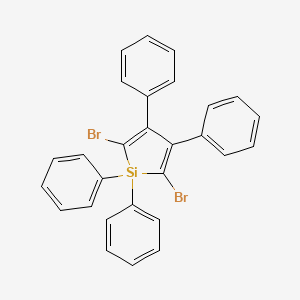

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . The reaction involves 5-bromo-2-methylpyridin-3-amine and arylboronic acids .Molecular Structure Analysis

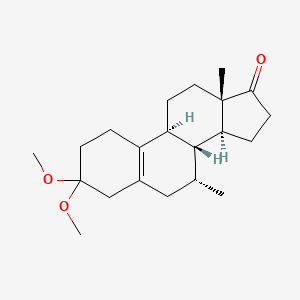

The molecular structure of 5-Methyl-6-phenylpyridin-3-amine consists of a pyridine ring attached to a phenyl group and an amine functional group.Physical And Chemical Properties Analysis

The predicted properties of 5-Methyl-6-phenylpyridin-3-amine include a boiling point of 334.1±37.0 °C, a density of 1.106±0.06 g/cm3, and a pKa of 5.66±0.20 .科学的研究の応用

DNA Interaction and Carcinogenic Properties : Studies have shown that derivatives of 5-phenylpyridine, like 2-acetoxyamino-5-phenylpyridine, interact significantly with DNA. These interactions are important for understanding the activation mechanisms by which carcinogenic aromatic amines modify DNA in vivo (Lutgerink et al., 1989).

Chemical Synthesis and Catalysis : Research in the area of chemical synthesis has explored the direct ortho arylation of N-phenylpyridin-2-amines through palladium(II)-catalyzed C–H activation. This process is significant for the development of new compounds and has broad applications in synthetic chemistry (Chu et al., 2014).

Aminosugar Synthesis : The compound has been utilized in the synthesis of new classes of aminosugars. This is particularly relevant in the development of novel pharmaceuticals and biologically active substances (Ravindran et al., 2000).

Copper(II) Complex Studies : Copper(II) complexes with ligands related to 5-phenylpyridine have been investigated for insights into their structure and reactivity. These studies are crucial for understanding the role of such complexes in catalysis and material science (Kunishita et al., 2008).

Biogenic Amine Uptake Inhibitors : Derivatives of methylpiperidine, closely related to 5-methyl-6-phenylpyridin-3-amine, have been explored for their potential as antidepressants, specifically in their ability to inhibit the re-uptake of biogenic amines in the brain (Balsamo et al., 1994).

Photolysis in Organic Synthesis : The use of photolysis in the synthesis of carcinogens like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine has been studied, highlighting the role of such compounds in food safety and toxicology (Bavetta et al., 1997).

特性

IUPAC Name |

5-methyl-6-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-7-11(13)8-14-12(9)10-5-3-2-4-6-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADWWINIMUNKLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542391 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-phenylpyridin-3-amine | |

CAS RN |

84596-50-9 | |

| Record name | 5-Methyl-6-phenylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)